2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
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Overview
Description
2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a hydroxymethyl group attached to a cyclopentyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentyl ring, introducing the hydroxy and hydroxymethyl groups through selective functionalization. The ethoxy group can be introduced via an etherification reaction. Finally, the benzamide moiety is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of hydroxy and hydroxymethyl groups allows for hydrogen bonding interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(3-hydroxycyclopentyl)benzamide
- 2-ethoxy-N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)benzamide
- 2-ethoxy-N-(3-hydroxy-4-methylcyclopentyl)benzamide
Uniqueness
2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is unique due to the specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. The combination of an ethoxy group, hydroxy group, and hydroxymethyl group on a cyclopentyl ring attached to a benzamide moiety provides a distinct chemical profile that can be leveraged for various applications.
Properties
IUPAC Name |
2-ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-20-14-6-4-3-5-12(14)15(19)16-11-7-10(9-17)13(18)8-11/h3-6,10-11,13,17-18H,2,7-9H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBDNPYPXFBPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(C(C2)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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